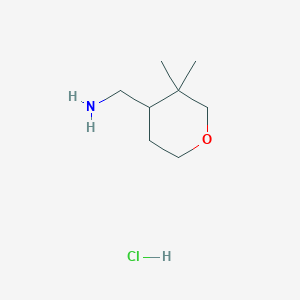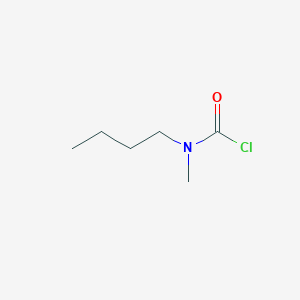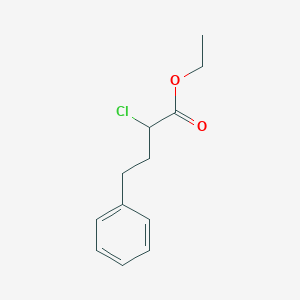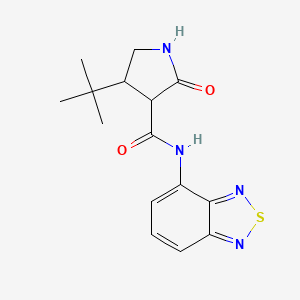
(3,3-Dimethyloxan-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Dimethyloxan-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2241144-69-2 . It is supplied by various global suppliers including Nanjing SynTitan Pharmaceutical Co., Ltd .
Molecular Structure Analysis
The InChI code for “(3,3-Dimethyloxan-4-yl)methanamine hydrochloride” is1S/C8H17NO.ClH/c1-8(2)6-10-4-3-7(8)5-9;/h7H,3-6,9H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(3,3-Dimethyloxan-4-yl)methanamine hydrochloride” has a molecular weight of 179.69 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Zhai Zhi-we (2014) focused on the synthesis of a novel compound through condensation reactions, which may be relevant for understanding the synthesis pathways of compounds like (3,3-Dimethyloxan-4-yl)methanamine hydrochloride. The structural confirmation of such compounds can aid in the development of new materials with specific properties (Zhai, 2014).
Medicinal Chemistry
T. Harrison et al. (2001) describe the construction of a compound involving N,N-dimethylmethanamine hydrochloride, highlighting its efficacy in pre-clinical tests for emesis and depression. This research provides insights into the potential therapeutic applications of similar compounds (Harrison et al., 2001).
Molecular Chemistry
J. Vadakkan et al. (2005) explored the formation of compounds through electron-transfer mediated reactions. Their research on anthracen-9-yl methanamines may provide a basis for understanding the reaction mechanisms of compounds like (3,3-Dimethyloxan-4-yl)methanamine hydrochloride (Vadakkan et al., 2005).
Analytical Chemistry
A study by N. Rosales-Conrado (2009) on the extraction and degradation of a fungicide sheds light on methods that could potentially be applied to (3,3-Dimethyloxan-4-yl)methanamine hydrochloride for its identification and analysis in various mediums (Rosales-Conrado, 2009).
X-ray Crystallography
Research by Guido J. Reiss (2015) on the crystallography of zwitterionic complexes can provide insights into the structural analysis of (3,3-Dimethyloxan-4-yl)methanamine hydrochloride. Understanding its crystal structure can aid in the determination of its physical and chemical properties (Reiss, 2015).
Biochemistry
Uttara Basu et al. (2015) investigated iron(III) complexes in cellular imaging and photocytotoxicity, which may provide a framework for studying the biochemical interactions and potential biomedical applications of (3,3-Dimethyloxan-4-yl)methanamine hydrochloride (Basu et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3,3-dimethyloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)6-10-4-3-7(8)5-9;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUUJOBQVWQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)

![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)




![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)



